molecular formula C12H15ClN2 B13316028 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile

Cat. No.: B13316028
M. Wt: 222.71 g/mol
InChI Key: MHFVGXDRXQYMBC-UHFFFAOYSA-N
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Description

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile is a substituted benzonitrile derivative characterized by a chloro substituent at the 4-position and a pentan-3-ylamino group at the 2-position of the aromatic ring. The pentan-3-yl moiety introduces a branched alkyl chain, which influences steric and lipophilic properties, while the benzonitrile core acts as a strong electron-withdrawing group.

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

4-chloro-2-(pentan-3-ylamino)benzonitrile

InChI

InChI=1S/C12H15ClN2/c1-3-11(4-2)15-12-7-10(13)6-5-9(12)8-14/h5-7,11,15H,3-4H2,1-2H3

InChI Key

MHFVGXDRXQYMBC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=C(C=CC(=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Preparation of the Key Intermediate: 4-Chloro-2-nitrobenzonitrile

A crucial precursor in the synthesis of 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile is 4-chloro-2-nitrobenzonitrile. According to a patent (US4528143A), this intermediate can be prepared via copper(I) cyanide-mediated cyanation of 2,5-dichloronitrobenzene:

  • Starting material: 2,5-dichloronitrobenzene (commercially available, cost-effective)
  • Reagents: Copper(I) cyanide (1.0 to 1.5 molar equivalents), optionally with small amounts of potassium or sodium cyanide
  • Solvent: Preferably an inert polar aprotic solvent such as N,N-dimethylformamide, pyridine, or N-methylpyrrolidone
  • Conditions: Heating at 140–170 °C for 2 to 6 hours
  • Workup: The reaction mixture is poured into a cooled solvent like toluene or benzene, stirred at room temperature, filtered to remove insoluble inorganic compounds, solvent distilled off, and residue washed with carbon tetrachloride to isolate the product
  • Yield: High yields reported under optimized conditions

This method provides a reliable route to 4-chloro-2-nitrobenzonitrile, which is essential for subsequent reduction and amination steps.

Step Reagents/Conditions Notes
Cyanation 2,5-dichloronitrobenzene + CuCN, KCN/NaCN 140–170 °C, 2–6 h, inert solvent
Workup Pour into cooled toluene/benzene, filter, wash Removes inorganic impurities, isolates product

Purification and Characterization

  • The crude product is typically purified by column chromatography using gradients of hexane/ethyl acetate mixtures.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield/Notes
1 Cyanation 2,5-dichloronitrobenzene CuCN, KCN/NaCN, DMF, 140–170 °C, 2–6 h 4-chloro-2-nitrobenzonitrile High yield, inert solvent preferred
2 Reduction 4-chloro-2-nitrobenzonitrile Pd/C hydrogenation or SnCl2/HCl 4-chloro-2-aminobenzonitrile Standard nitro reduction methods
3 Pd-catalyzed amination 4-chloro-2-halobenzonitrile Pentan-3-ylamine, Pd catalyst, ligand, base This compound Regioselective, good yields
4 Purification and characterization Crude product Column chromatography Pure target compound Confirmed by NMR, MS, elemental analysis

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-[(pentan-3-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(pentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

  • 4-Chloro-2-[(oxan-4-yl)amino]benzonitrile (): Replacing the pentan-3-yl group with a tetrahydropyranyl (oxan-4-yl) substituent enhances polarity due to the oxygen atom in the cyclic ether. This increases solubility in polar solvents but may reduce membrane permeability compared to the pentan-3-yl analog. The logP value is expected to be lower, as observed in HPLC-derived lipophilicity studies for carbamate derivatives (e.g., compounds 4a–i in ). Key Data:
Compound Substituent Calculated logP Bioavailability
4-Chloro-2-[(pentan-3-yl)amino]benzonitrile Branched alkyl (C5) 3.2 (estimated) Moderate
4-Chloro-2-[(oxan-4-yl)amino]benzonitrile Cyclic ether (C5) 2.8 (estimated) Lower
  • This results in higher lipophilicity (logP ~3.5) but reduced solubility in aqueous media compared to amino-substituted analogs.

Electronic and Optical Properties

  • NLO Chromophores (): Benzonitrile derivatives with cyanovinyl groups (e.g., molecule A: (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile) demonstrate strong NLO responses due to extended π-conjugation. The target compound lacks this conjugation but retains the electron-withdrawing benzonitrile moiety, suggesting moderate hyperpolarizability compared to vinyl-linked analogs.

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